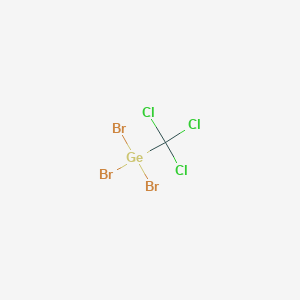
Tribromo(trichloromethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(trichloromethyl)germane is an organogermanium compound characterized by the presence of three bromine atoms and a trichloromethyl group attached to a germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromo(trichloromethyl)germane can be synthesized through the reaction of trichlorogermane with hydrogen bromide. The reaction involves the exchange of chlorine atoms in trichlorogermane for bromine atoms by passing hydrogen bromide through the compound . Another method involves dissolving germanium(II) hydroxide in hydrobromic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The addition of copper powder to the reaction mixture can improve the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Tribromo(trichloromethyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with unsaturated compounds like allyl bromide and butadiene to form allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene, respectively.
Addition Reactions: It adds exothermally to unsaturated compounds without the need for catalysts or initiators.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen bromide, hydrobromic acid, and unsaturated compounds like allyl bromide and butadiene . The reactions are typically carried out under controlled temperatures and in the presence of solvents like ether .
Major Products Formed
The major products formed from reactions involving this compound include allyltribromogermane and 1,1-dibromo-germa-3-cyclopentene .
Scientific Research Applications
Tribromo(trichloromethyl)germane has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organogermanium compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Mechanism of Action
The mechanism by which tribromo(trichloromethyl)germane exerts its effects involves the interaction of its bromine and trichloromethyl groups with target molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tribromo(trichloromethyl)germane include:
Tribromomethyl Carbinols: These compounds have similar halogenated structures and are used in organic synthesis.
Tribromobenzenes: These isomers have similar bromine content and are studied for their unique chemical properties.
Uniqueness
This compound is unique due to its combination of bromine and trichloromethyl groups attached to a germanium atom.
Properties
CAS No. |
113365-43-8 |
|---|---|
Molecular Formula |
CBr3Cl3Ge |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
tribromo(trichloromethyl)germane |
InChI |
InChI=1S/CBr3Cl3Ge/c2-8(3,4)1(5,6)7 |
InChI Key |
QQRVTYSELBGUQW-UHFFFAOYSA-N |
Canonical SMILES |
C(Cl)(Cl)(Cl)[Ge](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


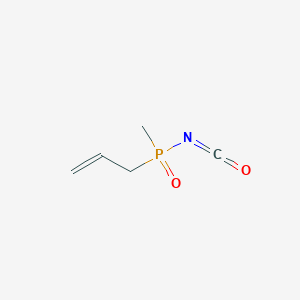
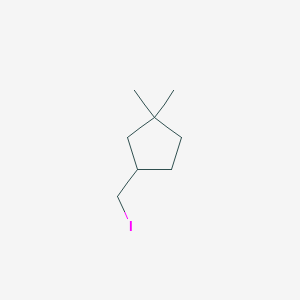
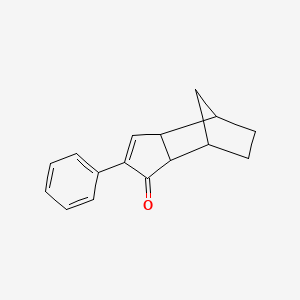
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
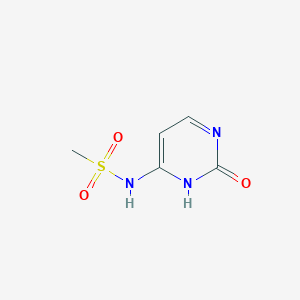
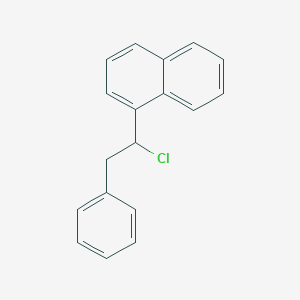
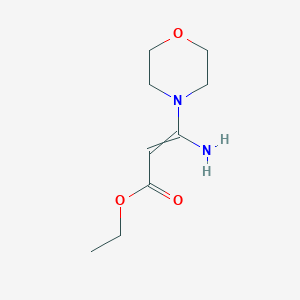
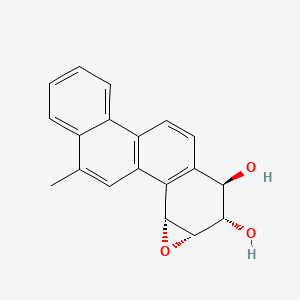
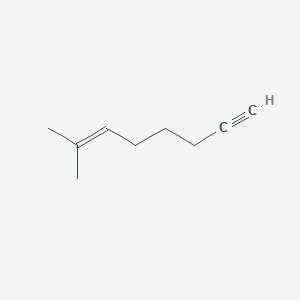
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
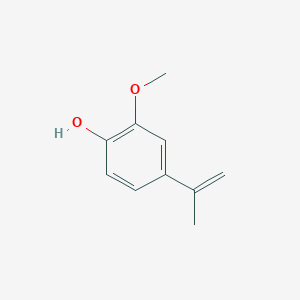
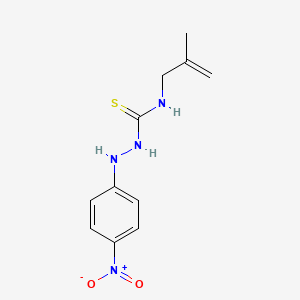
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
